molecular formula C7H5F3N4 B1446649 2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine CAS No. 1356003-25-2

2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine

Cat. No.: B1446649
CAS No.: 1356003-25-2
M. Wt: 202.14 g/mol
InChI Key: CLNBEMAKMIJXBU-UHFFFAOYSA-N
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Biochemical Analysis

Biochemical Properties

Role in Biochemical Reactions: This compound interacts with enzymes, proteins, and other biomolecules. Specifically, it participates in processes related to intracellular dynamics, chemosensing, and organic material progression. Its simpler and greener synthetic methodology, compared to BODIPYS, makes it an attractive choice for optical applications .

Cellular Effects

Influence on Cell Function:

Molecular Mechanism

Mechanism of Action: At the molecular level, this compound exerts its effects through binding interactions with biomolecules. It may modulate enzyme activity (inhibition or activation) and alter gene expression. The electron-donating groups (EDGs) at position 7 on the fused ring play a crucial role in absorption and emission intensities .

Chemical Reactions Analysis

Properties

IUPAC Name

2-(trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5F3N4/c8-7(9,10)5-1-6-12-2-4(11)3-14(6)13-5/h1-3H,11H2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CLNBEMAKMIJXBU-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C2N=CC(=CN2N=C1C(F)(F)F)N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5F3N4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

202.14 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 2
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 3
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2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 4
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2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 5
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine
Reactant of Route 6
2-(Trifluoromethyl)pyrazolo[1,5-a]pyrimidin-6-amine

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